7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one
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Overview
Description
Benzylmonobactam is a member of the monobactam class of antibiotics, which are characterized by their monocyclic beta-lactam structure. These compounds are known for their ability to inhibit bacterial cell wall synthesis, making them effective against certain types of bacteria, particularly gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylmonobactam typically involves the formation of the beta-lactam ring, which is a key structural component. This can be achieved through various synthetic routes, including the reaction of appropriate amines with beta-lactam precursors under controlled conditions. For example, one method involves the use of benzalacetophenone dibromide and methyl alcohol in the presence of sodium methoxide .
Industrial Production Methods: Industrial production of benzylmonobactam often involves large-scale chemical synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Benzylmonobactam undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the beta-lactam ring.
Reduction: This can modify the compound’s structure, potentially affecting its antibacterial properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance activity or stability
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can involve a variety of reagents depending on the desired modification, such as halogens or alkyl groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various alkylated derivatives .
Scientific Research Applications
Benzylmonobactam has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam chemistry and develop new synthetic methods.
Biology: Investigated for its interactions with bacterial enzymes and cell walls.
Medicine: Explored for its potential as an antibiotic, particularly against resistant strains of bacteria.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Mechanism of Action
Benzylmonobactam exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, benzylmonobactam prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Aztreonam: Another monobactam with a similar mechanism of action but different spectrum of activity.
Penicillins: Beta-lactam antibiotics with a broader spectrum but more susceptibility to beta-lactamase enzymes.
Cephalosporins: Structurally similar but with a different ring structure and broader antibacterial activity .
Uniqueness: Benzylmonobactam is unique in its specific activity against gram-negative bacteria and its resistance to certain beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .
Properties
Molecular Formula |
C7H5NO |
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Molecular Weight |
119.12 g/mol |
IUPAC Name |
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C7H5NO/c9-7-5-3-1-2-4-6(5)8-7/h1-4H,(H,8,9) |
InChI Key |
RCEGKZNHKLTDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N2 |
Origin of Product |
United States |
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